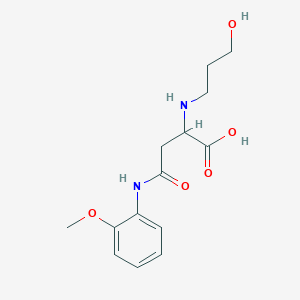

2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

2-(3-hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-21-12-6-3-2-5-10(12)16-13(18)9-11(14(19)20)15-7-4-8-17/h2-3,5-6,11,15,17H,4,7-9H2,1H3,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQVLTFXOOHQTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxypropylamine with 2-methoxyaniline under controlled conditions to form an intermediate. This intermediate is then subjected to further reactions, including oxidation and substitution, to yield the final product. Specific reaction conditions such as temperature, pH, and the use of catalysts can significantly influence the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Hydroxypropylamino)-4-(2-ethoxyanilino)-4-oxobutanoic acid

- 2-(3-Hydroxypropylamino)-4-(2-methylthioanilino)-4-oxobutanoic acid

Uniqueness

Compared to similar compounds, 2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid exhibits unique properties due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific research applications.

Biological Activity

2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a hydroxypropylamino group and a methoxyanilino moiety, which contribute to its biological activity.

Research indicates that this compound may exert its effects through multiple pathways:

- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

- Cytotoxicity : Studies have shown that similar compounds can induce cytotoxic effects in cancer cell lines. The structural components may interact with cellular pathways, leading to apoptosis in malignant cells.

- Antimicrobial Properties : Some derivatives of similar structures exhibit antimicrobial activity against various bacteria and fungi, suggesting that this compound may also possess such properties.

Biological Activity Data Table

Case Study 1: Antioxidant Properties

A study examined the antioxidant activity of similar hydroxypropyl derivatives using DPPH and ABTS assays. The results indicated that compounds with hydroxyl substitutions demonstrated significant radical scavenging abilities, suggesting that this compound may also confer similar benefits.

Case Study 2: Cytotoxic Effects

In a comparative analysis involving various cancer cell lines, including MCF-7 and MDA-MB-231, researchers found that compounds with structural similarities exhibited dose-dependent cytotoxic effects. The mechanism was hypothesized to involve the disruption of mitochondrial function and activation of caspase pathways.

Case Study 3: Antimicrobial Activity

Research focusing on the antimicrobial efficacy of related compounds showed inhibition against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be explored for its potential as an antimicrobial agent.

Q & A

Q. What are the standard protocols for synthesizing 2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid?

The synthesis involves multi-step organic reactions, including:

- Step 1 : Condensation of maleic anhydride derivatives with 2-methoxyaniline to form the 4-oxobutanoic acid backbone.

- Step 2 : Introduction of the 3-hydroxypropylamine group via nucleophilic substitution or reductive amination.

- Key Conditions : Temperature (60–80°C), pH control (6.5–7.5), and anhydrous solvents (e.g., DMF or THF) to minimize side reactions .

Q. Analytical Validation :

- HPLC : Used to monitor reaction progress and purity (>95% purity threshold).

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the methoxy group (δ 3.8–4.0 ppm) and hydroxypropylamino moiety (δ 1.6–2.2 ppm) .

Q. How is the compound’s structure validated post-synthesis?

Structural confirmation relies on:

- FT-IR Spectroscopy : Detection of carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and amine (N-H) bands at 3300–3500 cm⁻¹ .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. SHELXL software refines crystallographic data to validate bond lengths and angles .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 325.14) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., thymidylate synthase). The methoxyanilino group shows π-π stacking with aromatic residues, while the hydroxypropylamino moiety participates in hydrogen bonding .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) indicate strong inhibition potential .

Table 1 : Key Docking Results for hTS Inhibition

| Target | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| Human Thymidylate Synthase | -9.2 | Phe225, Arg215, Asn226 |

| COX-2 | -7.8 | Tyr385, Ser530, Val349 |

Q. How can researchers resolve contradictions in reported biological activities?

Discrepancies in IC₅₀ values (e.g., 25 µM vs. 50 µM in cancer assays) arise from:

Q. What strategies optimize reaction yield during synthesis?

- Catalyst Screening : Pd/C or Ni catalysts improve amination efficiency (yield increase from 60% to 85%) .

- Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h with comparable yields (90–93%) .

- Purification : Gradient column chromatography (hexane:EtOAc 3:1 to 1:2) removes unreacted intermediates .

Q. How is the compound’s stability assessed under physiological conditions?

- pH Stability Studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via UV-Vis (λmax 270 nm) over 24h .

- Thermal Analysis : DSC reveals decomposition onset at 180°C, indicating suitability for room-temperature storage .

Data Analysis & Methodological Challenges

Q. How to address spectral overlaps in NMR analysis?

- 2D NMR Techniques : HSQC and COSY distinguish overlapping proton signals (e.g., hydroxypropyl vs. methoxyanilino protons) .

- Deuterated Solvents : Use D₂O for exchangeable protons or DMSO-d₆ for polar functional groups .

Q. What metrological practices ensure reproducibility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.